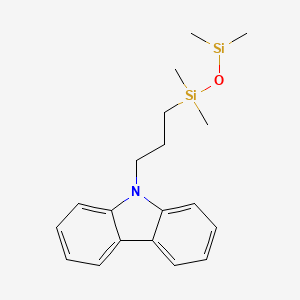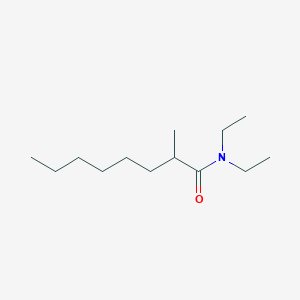
N,N-Diethyl-2-methyloctanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-methyloctanamide: is an organic compound with the molecular formula C12H25NO. It is a derivative of octanamide, where the nitrogen atom is substituted with two ethyl groups and a methyl group on the second carbon of the octane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-methyloctanamide typically involves the reaction of 2-methyloctanoyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-methyloctanoyl chloride+diethylamine→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-2-methyloctanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethyl groups on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted amides.
Applications De Recherche Scientifique
Chemistry: N,N-Diethyl-2-methyloctanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of amides on biological systems. It may also serve as a model compound for understanding the behavior of similar amides in biological environments.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features can be exploited to develop new drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the formulation of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-methyloctanamide involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent.
N,N-Dimethylacetamide (DMAc): A solvent used in organic synthesis.
N,N-Dimethylformamide (DMF): Another solvent with applications in organic synthesis.
Uniqueness: N,N-Diethyl-2-methyloctanamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its longer alkyl chain and specific substitution pattern differentiate it from other similar amides, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
215394-00-6 |
|---|---|
Formule moléculaire |
C13H27NO |
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
N,N-diethyl-2-methyloctanamide |
InChI |
InChI=1S/C13H27NO/c1-5-8-9-10-11-12(4)13(15)14(6-2)7-3/h12H,5-11H2,1-4H3 |
Clé InChI |
GGJUWXQBIPMGHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)

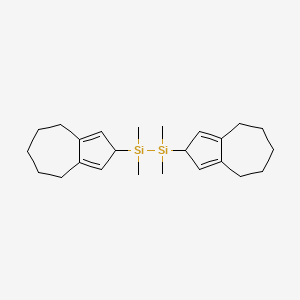
![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)

![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)

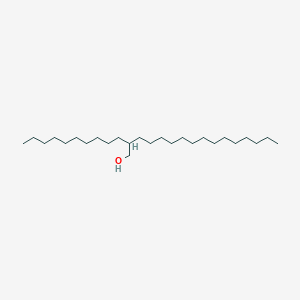
![Benzene, 2-[2-(chlorodifluoromethyl)-2-propenyl]-1,4-dimethyl-](/img/structure/B14250748.png)
![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
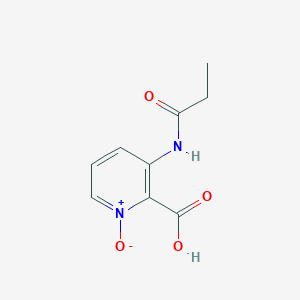
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
